molecular formula C18H28O6 B593659 11-Dehydro-2,3-Dinor-TXB2 CAS No. 79250-60-5

11-Dehydro-2,3-Dinor-TXB2

Katalognummer: B593659
CAS-Nummer: 79250-60-5
Molekulargewicht: 340.416
InChI-Schlüssel: PJAAKFHMQLYVGV-YCEKRRLLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“11-Dehydro-2,3-dinor-txb2” is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent . Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 .


Synthesis Analysis

The in vivo biosynthesis of thromboxane B2 (TXB2) in humans is currently evaluated by measuring urinary excretion of its major urinary metabolites, 11-dehydro-TXB2 and 2,3-dinor-TXB2 . This compound, another prominent metabolite of exogenous TXB2 in humans, has never been measured in human urine .


Molecular Structure Analysis

The molecular formula of this compound is C18H28O6 . The molecular weight is 340.4 g/mol . The IUPAC name is (Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid .


Chemical Reactions Analysis

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of 11-dehydro-2,3-dinor-TXB3 in the urine extract into the methyl ester (ME)-11-n-propylamide (PA)-9, 12, 15-dimethylisopropylsilyl (DMIPS) ether derivative was followed by gas chromatography with selected-ion monitoring (GC/SIM) (resolution: 8000) and GC/mass spectrometry (MS) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 340.4 g/mol . The exact mass is 340.18858861 g/mol . The monoisotopic mass is also provided .

Wissenschaftliche Forschungsanwendungen

1. Biomarker für die TXA2-Synthese in vivo 11-Dehydro-2,3-Dinor-TXB2 ist ein reichlich vorhandener Metabolit von Thromboxan B2 (TXB2) im Urin und kann als Marker für die TXA2-Synthese in vivo verwendet werden .

Thrombozytenaggregation

TXB2 wird in beträchtlichen Mengen aus aggregierenden Thrombozyten freigesetzt und während der Zirkulation zu 11-Dehydro-TXB2 und 2,3-Dinor-TXB2 metabolisiert .

Entzündung und Krebsforschung

Thromboxan (TX) A2, ein wichtiges Derivat der Arachidonsäure über den Cyclooxygenase (COX)-1-Weg in menschlichen Thrombozyten, ist an verschiedenen pathophysiologischen Prozessen beteiligt, darunter primäre Hämostase, Atherosklerose, Entzündung und Krebs .

Klinische Pharmakologie der COX-1-Hemmung

Die Messung von TXA2-Metaboliten hilft, die pathophysiologische Rolle der vorübergehend oder dauerhaft verstärkten Thrombozytenaktivierung zu charakterisieren und die klinische Pharmakologie der COX-1-Hemmung in Gesundheit und Krankheit zu beschreiben .

Bewertung der Thrombozytenaktivierung

Die Bewertung der TXA2-Biosynthese in Thrombozyten kann ex vivo durch die Messung von Serum-TXB2, einem Index der Thrombozyten-COX-1-Aktivität, sowie in vivo durch die Messung von enzymatischen Metaboliten im Urin, einem nicht-invasiven Index der Thrombozytenaktivierung, durchgeführt werden .

Arzneimittel-Ziel-Wechselwirkungen

Die Verbindung wird auch in Datenbanken bioaktiver arzneimittelähnlicher kleiner Moleküle und zugehöriger Bioaktivitäten zitiert, die aus der wissenschaftlichen Literatur extrahiert wurden .

Wirkmechanismus

Target of Action

11-Dehydro-2,3-dinor Thromboxane B2 (11-dehydro-2,3-dinor TXB2) is a metabolite derived from the inactive Thromboxane A2 (TXA2) metabolite, Thromboxane B2 (TXB2) . The primary target of this compound is the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

The compound is formed from TXB2 through the action of cytosolic aldehyde dehydrogenase (ALDH) and β-oxidation processes . It is released by activated platelets .

Biochemical Pathways

The formation of 11-dehydro-2,3-dinor TXB2 involves the breakdown of TXA2, which is the major arachidonic acid derivative via the COX-1 pathway in human platelets . This process is part of the larger eicosanoid signaling pathway, which plays a crucial role in inflammation, hemostasis, and other physiological responses.

Pharmacokinetics

The compound is chemically unstable and is quickly metabolized in the body . It has a half-life of approximately 45 minutes in human plasma . The compound is excreted in urine, making urinary levels of 11-dehydro-TXB2 a useful marker for monitoring the response to therapies such as aspirin .

Result of Action

The production of 11-dehydro-2,3-dinor TXB2 is associated with platelet activation . Elevated levels of this compound have been observed in conditions where platelet activation is prominent, such as heart disease . In a surgery-induced rat model of tendon overuse, levels of 11-dehydro-2,3-dinor TXB2 were found to increase 5.2-fold .

Action Environment

The action of 11-dehydro-2,3-dinor TXB2 can be influenced by various environmental factors. For instance, the use of aspirin can lower the baseline plasma concentrations of the compound . Additionally, conditions such as severe atherosclerosis can lead to significantly higher concentrations of the compound in urine compared to healthy individuals .

Safety and Hazards

Concentrations of 11-dehydro-TXB2 were increased in patients who had recently suffered a pulmonary embolism to a greater extent than either the 11-dehydro-13,14-dihydro-15-keto-TXB2 or the 2,3-dinor-TXB2 metabolites in plasma . These results indicate that plasma TXB2 is readily confounded by platelet activation ex vivo .

Zukünftige Richtungen

Urinary 11-dehydro-2,3-dinor-TXB2 is at least as abundant a conversion product of exogenously infused TXB2 as 2,3-dinor-TXB2 . Its excretion increases linearly as a function of the rate of entry of TXB2 into the circulation up to approx. 40-fold the calculated rate of secretion of endogenous TXB2 . This is consistent with previous estimates based on monitoring of the beta-oxidation pathway of TXB2 metabolism .

Biochemische Analyse

Biochemical Properties

11-Dehydro-2,3-dinor-txb2 is formed from thromboxane B2 through the action of cytosolic aldehyde dehydrogenase and β-oxidation . This compound is an inactive metabolite, meaning it does not exert the same biological effects as its precursor, thromboxane A2. It serves as a useful biomarker for thromboxane A2 production and metabolism. The interactions of this compound with enzymes such as cytosolic aldehyde dehydrogenase highlight its role in the metabolic degradation of thromboxane B2 .

Cellular Effects

While this compound itself is biologically inactive, its presence in cells can indicate the extent of thromboxane A2 activity. Thromboxane A2 influences various cellular processes, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. By measuring levels of this compound, researchers can infer the activity of thromboxane A2 and its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from thromboxane B2 through enzymatic reactions. Cytosolic aldehyde dehydrogenase catalyzes the oxidation of thromboxane B2, leading to the production of this compound . This process is part of the broader metabolic pathway that regulates the levels of active and inactive thromboxanes in the body. The binding interactions and enzyme activities involved in this conversion are crucial for maintaining the balance of thromboxane metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the levels of this compound can vary over time, reflecting changes in thromboxane A2 activity. Studies have shown that the concentration of this compound increases significantly in response to surgical procedures or other stimuli that enhance thromboxane A2 production . The stability and degradation of this compound in vitro and in vivo are important factors in its use as a biomarker for thromboxane activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages of thromboxane A2 precursors. Higher doses of thromboxane A2 lead to increased production of this compound, which can be measured to assess the extent of thromboxane activity. Studies have also indicated that excessive levels of thromboxane A2 and its metabolites can result in adverse effects, such as increased risk of thrombosis and vascular complications .

Metabolic Pathways

This compound is involved in the metabolic pathways of thromboxane A2 and thromboxane B2. The conversion of thromboxane B2 to this compound involves the action of cytosolic aldehyde dehydrogenase and β-oxidation . This pathway is essential for the regulation of thromboxane levels and the maintenance of hemostatic balance. The interactions with enzymes and cofactors in this pathway highlight the complexity of thromboxane metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its metabolic origin. As a metabolite of thromboxane B2, it is primarily found in the blood and urine. The distribution of this compound can provide insights into the systemic activity of thromboxane A2 and its role in various physiological processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytosol, where it is produced from thromboxane B2. The activity and function of this compound are closely linked to its localization, as it is involved in the metabolic degradation of thromboxane B2. The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are important for its role in thromboxane metabolism .

Eigenschaften

IUPAC Name

(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAAKFHMQLYVGV-YCEKRRLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.